1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US8901295, F609 involves multiple steps, including the formation of heterocyclic rings and the incorporation of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of US8901295, F609 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
US8901295, F609 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
US8901295, F609 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving cyclophilin dysregulation, such as viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of US8901295, F609 involves its binding to cyclophilins, which are enzymes that catalyze the cis-trans isomerization of peptide bonds. By inhibiting cyclophilins, US8901295, F609 disrupts various cellular processes, including protein folding, signal transduction, and immune response. The molecular targets and pathways involved include the inhibition of rotamase D (PPID), which plays a critical role in these processes .
Comparison with Similar Compounds
US8901295, F609 can be compared with other cyclophilin inhibitors, such as cyclosporine A and sanglifehrin A. While all these compounds inhibit cyclophilins, US8901295, F609 is unique in its chemical structure and specific binding affinity. This uniqueness allows it to modulate cyclophilin activity with potentially fewer side effects and greater specificity .
List of Similar Compounds
- Cyclosporine A
- Sanglifehrin A
- Debio 025
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-7-3-2-5-17(19)18-6-4-12-25(18)20(26)14-24-21(27)23-13-15-8-10-16(22)11-9-15/h2-3,5,7-11,18H,4,6,12-14,22H2,1H3,(H2,23,24,27) |
InChI Key |
VJEMAKQKNYWEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)CNC(=O)NCC3=CC=C(C=C3)N |
Origin of Product |
United States |
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